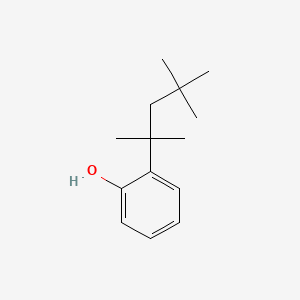

2-(1,1,3,3-Tetramethylbutyl)phenol

Übersicht

Beschreibung

Octylphenol: is an alkylphenol with the chemical formula C14H22O . It is primarily used in the production of phenolic resins and as an intermediate in the manufacture of octylphenol ethoxylates . Octylphenol is known for its role as an endocrine disruptor due to its estrogenic activity .

Wissenschaftliche Forschungsanwendungen

Octylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of phenolic resins and other chemical compounds.

Biology: Studied for its estrogenic effects and its impact on endocrine systems.

Medicine: Investigated for its potential toxicological effects and its role as an endocrine disruptor.

Industry: Utilized in the production of rubber, pesticides, and paints.

Wirkmechanismus

Target of Action

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as tert-Octylphenol or Octylphenol, is a nonionic surfactant . It primarily targets lipoprotein lipase, inhibiting its function . Lipoprotein lipase plays a crucial role in lipid metabolism, breaking down triglycerides in lipoproteins into free fatty acids.

Mode of Action

The compound interacts with its target, lipoprotein lipase, by inhibiting its activity . This inhibition prevents the breakdown of triglycerides into free fatty acids, leading to induced hyperlipidaemia . It also acts as a surfactant, reducing surface tension and aiding in the liquefaction and removal of mucus- and pus-containing bronchopulmonary secretions .

Biochemical Pathways

The primary biochemical pathway affected by Phenol, 2-(1,1,3,3-tetramethylbutyl)- is lipid metabolism. By inhibiting lipoprotein lipase, it disrupts the normal breakdown of triglycerides, leading to an increase in plasma triglyceride levels .

Result of Action

The inhibition of lipoprotein lipase by Phenol, 2-(1,1,3,3-tetramethylbutyl)- results in increased levels of triglycerides in the plasma, a condition known as hyperlipidaemia . This can have various effects at the molecular and cellular level, including potential impacts on cell membrane structure and function due to altered lipid profiles.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenol, 2-(1,1,3,3-tetramethylbutyl)-. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances can impact its efficacy as a surfactant . .

Biochemische Analyse

Biochemical Properties

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to increase the levels of lipid peroxidation, cytochrome oxidase, and xanthine oxidase in hepatic mitochondrial fractions . This suggests that Phenol, 2-(1,1,3,3-tetramethylbutyl)-, may interact with these enzymes and potentially influence their activities.

Cellular Effects

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to impair meiotic progression and developmental competence of bovine oocytes . Moreover, it has been found to affect the cardiovascular system, causing defects such as pericardial edema, irregular shape or incomplete looping of ventricle and atrium, and the absence of intersegmental vessel in the tail of the notochord .

Molecular Mechanism

The molecular mechanism of action of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, is complex and involves multiple steps. It has been suggested that this compound affects the binding of native androgens to androgen receptors, their nuclear localization, their interaction with their coregulator, and their subsequent transactivation .

Temporal Effects in Laboratory Settings

The effects of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, have been observed to change over time in laboratory settings. For instance, a study found that the body weights of mice remained unchanged during Phenol, 2-(1,1,3,3-tetramethylbutyl)-, treatment, but the weight of the liver and its organ coefficient decreased significantly .

Dosage Effects in Animal Models

The effects of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, have been found to vary with different dosages in animal models. For example, a dose-related decrease in the percentage of oocytes that completed maturation after 24 hours and in oocyte fertilization competence was observed at doses of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, as low as 0.01 μg/ml .

Metabolic Pathways

It is known that this compound is a degradation product of alkylphenol ethoxylates .

Transport and Distribution

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, is a multimedia compound that has been detected in all environmental compartments such as indoor air and surface waters . This suggests that it can be transported and distributed within cells and tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octylphenol is typically synthesized through the alkylation of phenol with octene or isobutylene in the presence of an acid catalyst . The reaction involves heating phenol and the alkylating agent to a specific temperature, followed by the addition of the catalyst. Common catalysts include sulfuric acid and ion-exchange resins .

Industrial Production Methods: In industrial settings, octylphenol is produced using batch reactors or continuous processes with fixed bed ion-exchange resins . The process involves the reaction of phenol with di-isobutene in the presence of a boron trifluoride complex or an ion-exchange resin .

Analyse Chemischer Reaktionen

Types of Reactions: Octylphenol undergoes various chemical reactions, including:

Oxidation: Octylphenol can be oxidized to form quinones and other oxidation products.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents like nitric acid for nitration and chlorine for halogenation are commonly used.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Substitution: Nitro-octylphenol and halogenated octylphenols.

Vergleich Mit ähnlichen Verbindungen

Nonylphenol: Another alkylphenol with similar estrogenic activity and environmental impact.

Bisphenol A: A widely studied endocrine disruptor with structural similarities to octylphenol.

Uniqueness of Octylphenol: Octylphenol is unique due to its specific alkyl chain length and its widespread use in the production of phenolic resins and octylphenol ethoxylates . Its estrogenic activity and environmental persistence also distinguish it from other similar compounds .

Biologische Aktivität

Octylphenol, particularly 4-tert-octylphenol (4-OP), is an alkylphenol compound widely used in industrial applications, including the production of detergents, plastics, and resins. Its environmental persistence and potential for bioaccumulation raise significant concerns regarding its biological activity and toxicity. This article explores the biological effects of octylphenol, emphasizing its cytotoxicity, endocrine-disrupting properties, and impacts on neurodevelopment.

Octylphenol is a hydrophobic compound that tends to accumulate in aquatic environments due to its low solubility in water. It is primarily released into the environment through industrial effluents and has been detected in various matrices, including water, sediments, and biota. The compound's structure allows it to interact with biological membranes, which may contribute to its toxicological effects.

Cytotoxicity

Recent studies have demonstrated that octylphenol exhibits significant cytotoxic effects on various human cell lines. For instance, an investigation characterized the cytotoxicity of 4-OP on HepG2 liver cells. The study revealed that exposure to 4-OP increased cell death and disrupted protective physiological processes such as the unfolded protein response and autophagy. The cytotoxic effects were dose-dependent, with concentrations ranging from 1 to 100 μM leading to varying degrees of cell viability reduction .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Endocrine Disruption

Octylphenol is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen. Research has shown that it binds weakly to estrogen receptors, which can lead to altered hormonal signaling pathways. A study assessing the uterotrophic activity of various alkylphenols found that 4-OP exhibited estrogenic activity with a binding affinity comparable to that of other known EDCs .

In vivo studies have indicated that exposure to octylphenol can lead to developmental abnormalities and reproductive issues in animal models. For example, perinatal exposure in mice resulted in impaired brain development and behavioral deficits, highlighting the neurotoxic potential of this compound .

Neurodevelopmental Effects

The neurodevelopmental impacts of octylphenol have garnered attention due to its widespread use and potential for human exposure. A study conducted on mice exposed to octylphenol during gestation found significant disruptions in neuronal development. Key findings included:

- Decreased Axon and Dendrite Length : Neurons treated with octylphenol exhibited shorter axons and dendrites.

- Reduced Proliferation : Markers for cell proliferation were significantly lower in treated groups.

- Behavioral Changes : Offspring displayed cognitive dysfunctions, increased anxiety-like behaviors, and social interaction deficits .

Case Studies

- Aquatic Toxicity : A study assessing the acute and chronic toxicity of octylphenol on aquatic organisms demonstrated lethal effects at concentrations as low as 10 μg/L. The compound's estrogenic activity was linked to reproductive impairments in fish populations exposed to contaminated waters .

- Human Exposure Assessment : Research evaluating dietary exposure highlighted that octylphenol is frequently found in food commodities due to bioaccumulation through the food chain. This raises concerns about chronic exposure risks associated with dietary intake .

Eigenschaften

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.